Constitutional Isomer Differentiation: Terminal Primary Amine (9-Phenylnonan-1-amine) vs. N-Substituted Aniline (N-Nonylaniline) – pKa and Ionization State Comparison
The constitutional isomer pair 9-phenylnonan-1-amine (target) and N-nonylaniline (comparator) share the molecular formula C15H25N but differ in the locus of amine substitution. The target bears a terminal primary alkylamine with a predicted pKa of 10.67 ± 0.10, whereas N-nonylaniline is a secondary aromatic amine with the nitrogen directly attached to the phenyl ring, exhibiting a conjugate acid pKa in the range of approximately 4.5–5.5 . This >5 log unit difference in basicity translates to a >100,000-fold difference in the protonated-to-neutral ratio at pH 7.4, altering solubility, logD, and molecular recognition in biological systems. Procurement of the incorrect isomer for a biological assay or synthetic step that depends on the protonation state of the primary amine will produce invalid results [1].
| Evidence Dimension | Amine pKa (conjugate acid) and ionization state at pH 7.4 |
|---|---|
| Target Compound Data | pKa = 10.67 ± 0.10 (predicted); >99.9% protonated at pH 7.4 |
| Comparator Or Baseline | N-Nonylaniline (CAS 3007-72-5): pKa (conjugate acid) ≈ 4.5–5.5; predominantly neutral at pH 7.4 |
| Quantified Difference | ΔpKa > 5 log units; >100,000-fold difference in protonated fraction at physiological pH |
| Conditions | Predicted pKa values (ChemicalBook, ACD/Labs); physiological pH 7.4 reference |
Why This Matters
For procurement in antibacterial assays or receptor-binding studies, the >100,000-fold difference in ionization state at physiological pH makes these two isomers non-fungible; selection of the wrong isomer will yield invalid structure-activity relationship data.
- [1] PubChem Compound Summary CID 6431987 for 9-Phenylnonan-1-amine vs. NIST Webbook entry for N-Nonylaniline (CAS 3007-72-5). Constitutional isomer comparison. View Source
